5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Brand Name: Vulcanchem
CAS No.: 1062174-44-0
VCID: VC2935516
InChI: InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9,16H,7-8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3
Molecular Formula: C14H20BNO2
Molecular Weight: 245.13 g/mol

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

CAS No.: 1062174-44-0

Cat. No.: VC2935516

Molecular Formula: C14H20BNO2

Molecular Weight: 245.13 g/mol

* For research use only. Not for human or veterinary use.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline - 1062174-44-0

Specification

CAS No. 1062174-44-0
Molecular Formula C14H20BNO2
Molecular Weight 245.13 g/mol
IUPAC Name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9,16H,7-8H2,1-4H3
Standard InChI Key ZYOHYGQNRQMVMG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3

Introduction

Chemical Structure and Properties

Structural Features

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline consists of an indoline core (a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring) substituted with a pinacol boronic ester group at the 5-position. The indoline structure differs from indole by having a saturated C2-C3 bond in the five-membered ring, resulting in a 2,3-dihydroindole structure. This saturation affects the electronic properties of the molecule, distinguishing it from the related indole derivatives. The compound features an unsubstituted nitrogen in the indoline ring, which serves as a potential site for further functionalization.

The boronic ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (commonly known as the pinacol boronic ester or BPin group), is connected to the carbon at position 5 of the indoline scaffold. This arrangement creates a versatile synthetic handle for cross-coupling chemistry.

Physical and Chemical Properties

Based on the properties of closely related compounds, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is expected to be a crystalline solid at room temperature. The physical characteristics may include:

PropertyExpected ValueBasis for Estimation
Physical StateCrystalline solidBased on related indoline boronic esters
ColorLight yellow to off-whiteBased on similar pinacol boronic esters
SolubilitySoluble in organic solvents (DCM, THF, acetone)Common for boronic esters
StabilityRelatively stable to air and moistureCharacteristic of pinacol boronic esters

The compound's reactivity is primarily determined by the boronic ester functionality, which can participate in transmetalation reactions, making it valuable for Suzuki-Miyaura coupling and other transformations. The nitrogen of the indoline provides a site for potential derivatization through alkylation or acylation reactions.

ParameterValueNotes
Molecular FormulaC14H20BNO2Based on the molecular structure
Molecular Weight245.13 g/molCalculated from the molecular formula
SMILESC1CC2=CC(=CC=C2N1)B1OC(C)(C)C(C)(C)O1Representation of the molecular structure

For comparison, the closely related compound 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has a molecular formula of C15H22BNO2 and a molecular weight of 259.16 g/mol , differing only by the additional methyl group on the nitrogen.

Related Compounds and Derivatives

N-Methylated Derivatives

The N-methylated derivative of our target compound, 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, is well-documented in the chemical literature. This compound has the following identifiers:

IdentifierValue
CAS Number934570-43-1
Molecular FormulaC15H22BNO2
Molecular Weight259.16 g/mol
MDL NumberMFCD09879913
InChI KeyCZYIGZLFKRAXMV-UHFFFAOYSA-N
IUPAC Name1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole
SMILESCN1CCC2=C1C=CC(=C2)B1OC(C)(C)C(C)(C)O1
PubChem CID24229591

The methylation of the indoline nitrogen influences the electronic properties of the aromatic system and can affect the reactivity of both the nitrogen center and the boronic ester group. The methyl group also blocks the nitrogen from participating in further transformations, which may be either advantageous or disadvantageous depending on the synthetic goal.

N-Boc Protected Derivatives

Another important derivative is the N-Boc protected variant, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen, which is commonly used in synthetic sequences that require temporary protection of the amine functionality.

Key information about this derivative includes:

IdentifierValue
CAS Number837392-67-3
Alternative Names1-Boc-indoline-5-boronic acid pinacol ester
1-N-Boc-5-BPin-indoline
Melting Point448.9±44.0 °C (Predicted)
Density1.11±0.1 g/cm3 (Predicted)

This Boc-protected derivative is particularly useful in multi-step synthesis where selective functionalization is required. The Boc group can be readily removed under acidic conditions to regenerate the free indoline nitrogen when needed.

Indole Analogues

Related to our target compound, but containing an indole rather than indoline core, are several analogues that appear in the literature:

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole:

    • Also known as 5-Indoleboronic acid pinacol ester

    • Physical appearance: Crystalline powder, pale yellow

  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate:

    • CAS: 777061-36-6

    • Alternative names: 1-Boc-indole-5-boronic acid pinacol ester

    • Molecular weight: 343.2 g/mol

  • 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole:

    • CAS: 1072812-35-1

    • Molecular formula: C15H20BNO2

    • Molecular weight: 257.14 g/mol

These indole analogues differ from the indoline compounds by having a double bond in the five-membered ring, resulting in a fully aromatic system. This structural difference significantly affects the electronic properties, reactivity, and potential applications of these compounds.

Synthesis and Preparation

Key Reagents and Conditions

The synthesis of boronic ester compounds typically involves specific reagents and conditions:

ReagentFunction
Bis(pinacolato)diboron (B2Pin2)Common borylation agent
[Ir(COD)OMe]2Iridium catalyst for C-H borylation
4,4'-di-tert-butyl-2,2'-bipyridineLigand for iridium catalyst
Inert atmosphere (Ar or N2)Required for air-sensitive reactions

The borylation reactions typically require careful control of temperature, solvent, and exclusion of oxygen and moisture, often necessitating Schlenk techniques as mentioned in the synthesis of related compounds .

Applications and Significance

Role in Organic Synthesis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and its derivatives serve as important building blocks in organic synthesis due to the following attributes:

  • Cross-coupling reactions: The boronic ester functionality enables Suzuki-Miyaura coupling reactions, allowing for the connection of the indoline scaffold to various aryl and heteroaryl halides.

  • Functionalization platform: The indoline nitrogen provides a site for additional modifications, enabling the construction of more complex molecules.

  • Medicinal chemistry applications: Indoline-containing compounds have significance in pharmaceutical research, and the 5-boronic ester provides a handle for diversification.

The versatility of these compounds makes them valuable intermediates in the synthesis of more complex molecular structures with potential applications in pharmaceuticals, materials science, and other fields.

Comparison with Related Boron-Containing Heterocycles

The indoline boronic esters represent an important subset of boron-containing heterocycles. Their properties and applications can be compared with related structures:

Compound TypeKey CharacteristicsSynthetic Utility
Indoline boronic estersSaturated C2-C3 bond, reactive N-HVersatile building blocks with potential for N-functionalization
Indole boronic estersAromatic system, less reactive N-HUsed in the synthesis of tryptamine derivatives and related compounds
N-protected indoline/indole boronic estersBlocked nitrogen, focused reactivity at boronSelective cross-coupling without N-interference

These structural variations provide chemists with a toolbox of reagents that can be selected based on the specific requirements of a synthetic route.

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